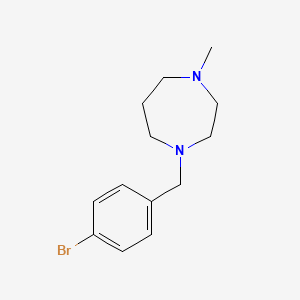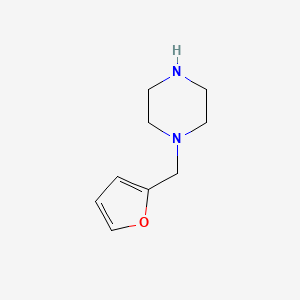
4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-inflammatory Applications
4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and its derivatives have been evaluated for anti-inflammatory activity. Studies have shown that these thiazole compounds can directly inhibit 5-lipoxygenase (LOX), a key enzyme in leukotriene synthesis involved in inflammation-related diseases like asthma and rheumatoid arthritis. The compound N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, in particular, exhibited potent anti-inflammatory activity as a 5-LOX inhibitor (Suh, Yum, Cheon, & Cho, 2012).
Corrosion Inhibition
Thiazoles, including derivatives of this compound, have been synthesized and assessed for their corrosion inhibition ability on copper surfaces in acidic environments. These compounds demonstrated high inhibition efficiencies, suggesting their potential use as effective corrosion inhibitors (Farahati et al., 2019).
Tubulin Inhibitors in Cancer Treatment
Certain derivatives of this compound, specifically N,4-diaryl-1,3-thiazole-2-amines, have been synthesized and tested for their antiproliferative activity in human cancer cell lines. These compounds act as tubulin inhibitors, disrupting tubulin microtubule dynamics, which is crucial for cancer cell division. This suggests their potential application in cancer treatment (Sun et al., 2017).
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole N-Mannich bases derived from 3,4-dimethoxyphenyl compounds showed significant antimicrobial and anti-proliferative activities. These compounds were effective against various cancer cell lines and bacterial strains, highlighting their therapeutic potential (Al-Wahaibi et al., 2021).
Mécanisme D'action
Target of Action
4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine primarily targets serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes. These receptors are involved in various neurological processes, including mood regulation, perception, and cognition .
Mode of Action
The compound acts as a partial agonist at the 5-HT2A and 5-HT2C receptors. By binding to these receptors, it modulates their activity, leading to altered neurotransmitter release and changes in neuronal excitability. This interaction can result in enhanced sensory perception and altered mood states .
Biochemical Pathways
Upon binding to the 5-HT2A and 5-HT2C receptors, this compound activates the phosphoinositide pathway. This activation leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC). These changes can influence various downstream signaling pathways, affecting gene expression and synaptic plasticity .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, crossing the blood-brain barrier to exert its effects on the central nervous system. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. These metabolites are eventually excreted via the kidneys .
Result of Action
At the molecular level, the activation of 5-HT2A and 5-HT2C receptors by this compound leads to increased neuronal firing and neurotransmitter release. This results in enhanced sensory perception, mood elevation, and potential hallucinogenic effects. At the cellular level, the compound’s action can promote synaptic plasticity and long-term potentiation, which are crucial for learning and memory .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and bioavailability. For instance, extreme pH levels can lead to the degradation of the compound, reducing its efficacy. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetics and pharmacodynamics .
Propriétés
IUPAC Name |
4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-14-7-3-4-10(15-2)8(5-7)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGVKHSZIMCUTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350187 |
Source


|
| Record name | 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74605-12-2 |
Source


|
| Record name | 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1269315.png)








![2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine](/img/structure/B1269340.png)

![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)

![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)
